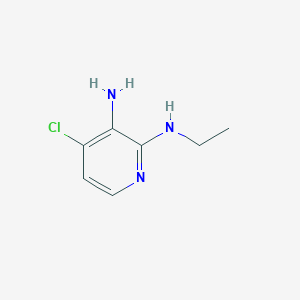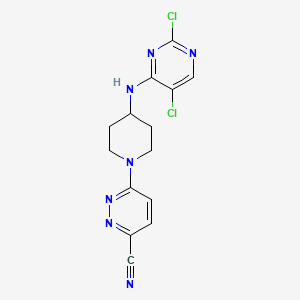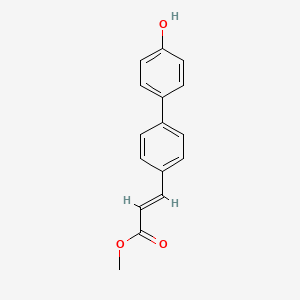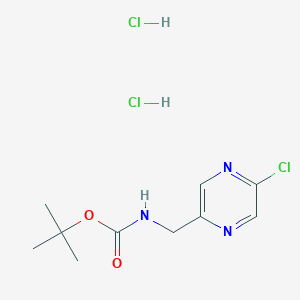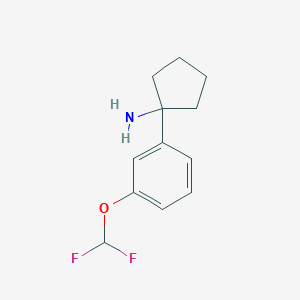
1-(3-(Difluoromethoxy)phenyl)cyclopentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Difluoromethoxy)phenyl)cyclopentanamine is an organic compound characterized by the presence of a cyclopentanamine group attached to a phenyl ring substituted with a difluoromethoxy group
準備方法
The synthesis of 1-(3-(Difluoromethoxy)phenyl)cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzene and cyclopentanone.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 3-(difluoromethoxy)benzene with a suitable nucleophile under controlled conditions.
Cyclization: The intermediate compound undergoes cyclization to form the cyclopentanamine ring. This step often requires the use of a strong base and specific reaction conditions to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
化学反応の分析
1-(3-(Difluoromethoxy)phenyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the difluoromethoxy group or the amine group is replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(3-(Difluoromethoxy)phenyl)cyclopentanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with specific molecular targets may lead to the development of new drugs for various medical conditions.
Industry: The compound’s properties make it suitable for use in the development of new materials and industrial processes.
作用機序
The mechanism of action of 1-(3-(Difluoromethoxy)phenyl)cyclopentanamine involves its interaction with specific molecular targets. The difluoromethoxy group and the cyclopentanamine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions and subsequent biological effects. The exact pathways and targets involved are subjects of ongoing research.
類似化合物との比較
1-(3-(Difluoromethoxy)phenyl)cyclopentanamine can be compared with other similar compounds, such as:
Cyclopentamine: This compound has a similar cyclopentane structure but lacks the difluoromethoxy group. It is used as a sympathomimetic agent and has different pharmacological properties.
Propylhexedrine: Similar to cyclopentamine, propylhexedrine has a cyclohexane ring instead of a cyclopentane ring. It is used as a nasal decongestant and has stimulant properties.
Methamphetamine: While structurally different, methamphetamine shares some pharmacological similarities with this compound due to its amine group and stimulant effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H15F2NO |
|---|---|
分子量 |
227.25 g/mol |
IUPAC名 |
1-[3-(difluoromethoxy)phenyl]cyclopentan-1-amine |
InChI |
InChI=1S/C12H15F2NO/c13-11(14)16-10-5-3-4-9(8-10)12(15)6-1-2-7-12/h3-5,8,11H,1-2,6-7,15H2 |
InChIキー |
IVROACOSFPAYBW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C2=CC(=CC=C2)OC(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)

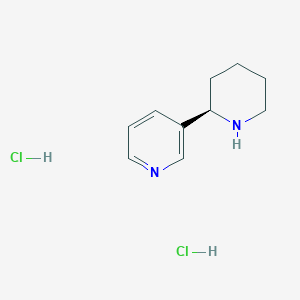
![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)

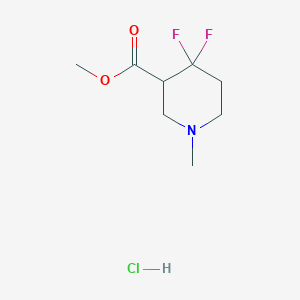
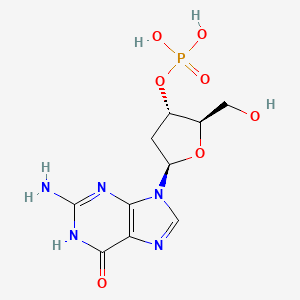
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)

